molecular formula C13H23BO3 B13709877 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol

Cat. No.: B13709877
M. Wt: 238.13 g/mol
InChI Key: MVSUFXACLHMPIE-UHFFFAOYSA-N
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Description

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol is an organic compound that features a cyclohexene ring substituted with a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of alkenes or alkynes using bis(pinacolato)diboron as the boron source . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar borylation reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).

Major Products

    Oxidation: Boronic acids.

    Reduction: Hydrocarbons or alcohols, depending on the specific reaction conditions.

    Substitution: Biaryl compounds or other substituted cyclohexenes.

Scientific Research Applications

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The molecular targets and pathways involved in biological applications would depend on the specific biological system being studied.

Comparison with Similar Compounds

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol can be compared with other boronic esters, such as:

These compounds share the boronic ester group but differ in their core structures, leading to variations in reactivity and applications

Properties

Molecular Formula

C13H23BO3

Molecular Weight

238.13 g/mol

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol

InChI

InChI=1S/C13H23BO3/c1-11(2)12(3,4)17-14(16-11)10-6-8-13(5,15)9-7-10/h6,15H,7-9H2,1-5H3

InChI Key

MVSUFXACLHMPIE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C)O

Origin of Product

United States

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